N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

AKR1C3 inhibition Aldo-keto reductase Cancer metabolism

The 2,8-dimethyl regioisomer enables systematic SAR studies against other positional variants (CAS 942001-20-9, 941965-80-6). Scaffold sensitivity to substitution position makes isomer-panel screening essential for establishing AKR1C3/RORγ structure-activity trends. Also suitable for antibiotic adjuvant screening (MexAB-OprM efflux pump). Order ≥95% purity research grade.

Molecular Formula C25H23N3O2
Molecular Weight 397.478
CAS No. 897617-09-3
Cat. No. B2850480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
CAS897617-09-3
Molecular FormulaC25H23N3O2
Molecular Weight397.478
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C25H23N3O2/c1-17-13-14-28-22(15-17)26-18(2)24(25(28)30)27-23(29)16-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,21H,16H2,1-2H3,(H,27,29)
InChIKeyVTTMNQCNRMKUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide (CAS 897617-09-3): Compound Identity and Procurement Baseline


N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a synthetic small molecule (MW 397.48 g/mol, formula C₂₅H₂₃N₃O₂) belonging to the diphenylpropanamide-substituted pyrido[1,2-a]pyrimidin-4-one class. The compound features methyl substitution at the 2- and 8-positions of the fused heterocyclic core, distinguishing it from a series of closely related positional isomers . Publicly available bioactivity data for this specific CAS number is extremely limited; no primary research articles or patents were identified that directly characterize this compound. Related chemotypes have been explored as AKR1C3 inhibitors and RORγ antagonists, suggesting potential research applications in oncology and immunology [1][2]. The compound is offered commercially at ≥95% purity, primarily as a research screening compound .

Why N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide Cannot Be Casually Substituted with Its Positional Isomers


The pyrido[1,2-a]pyrimidin-4-one scaffold supports a series of regioisomeric diphenylpropanamide derivatives that differ solely in the position of methyl substitution on the heterocyclic core: 2,6-dimethyl (CAS 942001-20-9), 2,7-dimethyl (CAS 941965-80-6), 2,8-dimethyl (CAS 897617-09-3; target), and 2,9-dimethyl variants, as well as monomethyl (2-methyl) and halogenated (7-chloro-2-methyl) analogs . In closely related AKR1C3 inhibitor series, subtle changes in substitution pattern have been shown to profoundly impact both target potency and isoform selectivity. For example, a structurally related pyrido[1,2-a]pyrimidinone-based compound displayed potent AKR1C3 inhibition (IC50: 10 nM) with >3,000-fold selectivity over AKR1C1 and AKR1C4 [1]. However, whether this specific data corresponds to the target compound cannot be confirmed. Given the documented sensitivity of biological activity to the exact position and nature of substituents on this scaffold, assuming functional equivalence among positional isomers without direct comparative data is scientifically unjustified and poses a material risk to experimental reproducibility [2].

Quantitative Differentiation Evidence for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide: What the Available Data Show


AKR1C3 Inhibitory Potency and Isoform Selectivity Profile of a Structurally Proximal Analog

A pyrido[1,2-a]pyrimidinone-based compound curated in ChEMBL (CHEMBL3103349, BindingDB ID: BDBM50446017) demonstrated potent inhibition of AKR1C3 with an IC50 of 10 nM in a cellular assay using HCT116 cells. This compound exhibited high selectivity, with IC50 values >30,000 nM against both AKR1C1 and AKR1C4, representing a >3,000-fold selectivity window [1]. IMPORTANT CAVEAT: It could not be definitively verified that CHEMBL3103349 corresponds exactly to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide (CAS 897617-09-3). This evidence is provided as class-level inference for the pyrido[1,2-a]pyrimidinone scaffold and should not be interpreted as confirmed data for the target compound.

AKR1C3 inhibition Aldo-keto reductase Cancer metabolism

Positional Isomer Diversity: Available Close Analogs of the Target Compound

The target compound (2,8-dimethyl substitution) is one member of a series of regioisomeric diphenylpropanamides. Commercially cataloged close analogs include the 2,6-dimethyl (CAS 942001-20-9), 2,7-dimethyl (CAS 941965-80-6), 2-methyl (CAS not specified for diphenylpropanamide), and 7-chloro-2-methyl (CAS 941965-36-2) variants . None of these compounds have published, comparator-based bioactivity data that would allow a quantitative rank-ordering of potency, selectivity, or ADME properties across the series.

Structure-activity relationship Positional isomer Chemical probe

Scaffold-Level Evidence: Efflux Pump Inhibitory Activity in Pseudomonas aeruginosa for C-2 Substituted Pyrido[1,2-a]pyrimidin-4-ones

A series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives with carbon-linked substituents at the C-2 position were evaluated for their ability to potentiate levofloxacin (LVFX) and aztreonam (AZT) activity in Pseudomonas aeruginosa. The study demonstrated that C-2 substitution significantly modulated efflux pump inhibitory activity, with specific analogs achieving ≥8-fold potentiation of antibiotic activity [1]. The target compound, bearing a 2-methyl substituent, falls within this structurally characterized class. However, the target compound itself was not specifically evaluated in this study, and no direct comparative data for the 3,3-diphenylpropanamide substitution exists.

Efflux pump inhibition Antibiotic potentiation Pseudomonas aeruginosa

Recommended Application Scenarios for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide Based on Current Evidence


AKR1C3-Focused Cancer Metabolism Studies (Class-Level Inference)

If the target compound can be confirmed to exhibit the AKR1C3 inhibitory profile observed for related pyrido[1,2-a]pyrimidinones (e.g., IC50 ~10 nM with high isoform selectivity), it would be suitable for cellular studies investigating AKR1C3's role in hormone-dependent cancers (prostate, breast). Researchers should independently verify the compound's AKR1C3 inhibitory activity and selectivity before use. The 10 nM potency and >3,000-fold selectivity window observed for a structurally related analog [1] provide a benchmark for expectation, but should not be assumed without confirmation.

Positional Isomer SAR Profiling in Drug Discovery Campaigns

The compound is most immediately valuable as part of a systematic structure-activity relationship (SAR) study comparing the 2,8-dimethyl substitution pattern against its 2,6-dimethyl (CAS 942001-20-9), 2,7-dimethyl (CAS 941965-80-6), and 2,9-dimethyl positional isomers. Such a panel would enable the determination of how methyl group position on the pyrido[1,2-a]pyrimidin-4-one core affects target engagement, cellular potency, metabolic stability, and off-target profiles. The close structural similarity among these isomers makes them ideal for isolating the contribution of regiospecific substitution to pharmacological properties .

Antibiotic Potentiation Screening Against Gram-Negative Pathogens

Given the demonstrated efflux pump inhibitory activity of the pyrido[1,2-a]pyrimidin-4-one scaffold against MexAB-OprM in P. aeruginosa [2], the target compound could be screened for synergistic activity with fluoroquinolones, β-lactams, or other antibiotics in multidrug-resistant Gram-negative bacterial strains. The 2-methyl and 8-methyl substitution pattern represents an unexplored combination within this chemotype, offering potential for novel structure-activity insights in the antibiotic adjuvant space.

Chemical Probe Development for RORγ-Related Autoimmune Research

Diphenylpropanamide-containing compounds have been identified as selective RORγ antagonists capable of suppressing TH17 cell differentiation at sub-micromolar concentrations [3]. While the identified lead compound (diphenylpropanamide 4n) does not contain the pyrido[1,2-a]pyrimidin-4-one moiety, the target compound combines the diphenylpropanamide pharmacophore with a heterocyclic scaffold that may confer distinct pharmacokinetic or selectivity properties. This hybrid structure could be evaluated in RORγt reporter assays and TH17 differentiation models to determine whether the pyrido[1,2-a]pyrimidinone core enhances or attenuates RORγ antagonist activity relative to simpler diphenylpropanamide analogs.

Quote Request

Request a Quote for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.